molecular formula C30H38ClN7O7S B6336281 N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride CAS No. 201860-45-9

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B6336281
CAS No.: 201860-45-9
M. Wt: 676.2 g/mol
InChI Key: SRRKKDQGNHCPIE-UKOKCHKQSA-N
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Description

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly for enzymes like thrombin. The compound has a molecular formula of C30H37N7O7S · HCl and a molecular weight of 676.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino groups and the coupling of peptide fragments. The key steps include:

    Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using tosyl (p-toluenesulfonyl) groups.

    Coupling of Peptide Fragments: The protected amino acids are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Introduction of 7-amido-4-methylcoumarin:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride has numerous applications in scientific research:

    Enzyme Kinetics: Used as a substrate to study the kinetics of proteases like thrombin.

    Drug Development: Helps in screening potential inhibitors of proteases, which can be therapeutic targets.

    Biochemical Assays: Employed in various biochemical assays to measure protease activity.

    Medical Research: Used in research related to blood coagulation and related disorders

Mechanism of Action

The compound acts as a substrate for proteases, particularly thrombin. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence and the presence of the tosyl group, which enhances its specificity for thrombin. This makes it particularly useful in studies related to blood coagulation and thrombin activity .

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRKKDQGNHCPIE-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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